
An In-depth Technical Guide to Subecholine
(CAS Number: 3810-71-7)

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest

Compound Name: Subecholine

Cat. No.: B1681166 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Subecholine, with the CAS number 3810-71-7, is a quaternary ammonium compound

chemically known as bis-(2-trimethylaminoethyl)suberate diiodide. It is also referred to as

suberyldicholine or corconium. Structurally, it is a dicholinic ester of suberic acid, positioning it

as a cholinomimetic agent. Its primary mechanism of action is through the activation of nicotinic

acetylcholine receptors (nAChRs), making it a valuable tool in neuroscience and pharmacology

research for probing the function and structure of these receptors. This guide provides a

comprehensive overview of the known properties, experimental protocols, and signaling

pathways associated with Subecholine.

Physicochemical Properties
A summary of the key physicochemical properties of Subecholine is presented in the table

below.
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Property Value Reference

CAS Number 3810-71-7

Molecular Formula C₁₈H₃₈I₂N₂O₄ [1][2]

Molecular Weight 600.3 g/mol [1]

IUPAC Name

trimethyl-[2-[8-oxo-8-[2-

(trimethylazaniumyl)ethoxy]oct

anoyl]oxyethyl]azanium

diiodide

[1]

Synonyms

Suberyldicholine, Corconium,

bis-(2-

trimethylaminoethyl)suberate

diiodide

[1]

Melting Point 155 °C

Solubility

Information not readily

available. As a salt, it is

expected to be soluble in water

and polar organic solvents like

DMSO and ethanol.

Appearance White to off-white solid

Pharmacological Properties
Subecholine is a potent agonist of nicotinic acetylcholine receptors (nAChRs). These

receptors are ligand-gated ion channels that are crucial for synaptic transmission in the central

and peripheral nervous systems. While specific binding affinities (Ki values) and potencies

(EC50 values) of Subecholine for various nAChR subtypes are not extensively documented in

publicly available literature, its structural similarity to acetylcholine and other bis-quaternary

agonists suggests it acts as a potent activator.

For context, the table below presents typical affinity and potency ranges for well-characterized

nicotinic agonists at different nAChR subtypes. It is anticipated that Subecholine's values

would fall within a similar range.
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Agonist Receptor Subtype Ki (nM) EC₅₀ (µM)

Acetylcholine α4β2 0.1 - 1 0.1 - 10

α7 10 - 100 10 - 100

Muscle (α1)₂βγδ 20 - 90 0.1 - 1

Nicotine α4β2 0.1 - 5 0.1 - 5

α7 >1000 5 - 50

Epibatidine α4β2 0.01 - 0.1 0.001 - 0.01

α7 1 - 10 0.1 - 1

Signaling Pathways
As a nicotinic acetylcholine receptor agonist, Subecholine is expected to activate downstream

signaling pathways typical for these ionotropic receptors. Upon binding, it induces a

conformational change in the nAChR, opening a central ion channel permeable to cations,

primarily Na⁺ and Ca²⁺. The influx of these ions leads to depolarization of the cell membrane

and the initiation of various intracellular signaling cascades.

Figure 1: Generalized signaling pathway for a nicotinic acetylcholine receptor agonist like
Subecholine.

Experimental Protocols
Proposed Synthesis of Subecholine
A direct, detailed protocol for the synthesis of Subecholine is not readily available in the

literature. However, based on its structure, a plausible two-step synthesis can be proposed,

analogous to the preparation of similar bis-quaternary ammonium compounds.

Figure 2: Proposed synthetic workflow for Subecholine.

Step 1: Synthesis of Bis(2-(dimethylamino)ethyl) suberate

Suberic acid is reacted with an excess of thionyl chloride, typically under reflux, to form

suberoyl chloride. The excess thionyl chloride is removed by distillation.
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The resulting suberoyl chloride is then slowly added to a solution of 2-

(dimethylamino)ethanol in an appropriate inert solvent (e.g., anhydrous diethyl ether or

dichloromethane) at reduced temperature (e.g., 0 °C) with stirring.

The reaction mixture is allowed to warm to room temperature and stirred for several hours.

The resulting hydrochloride salt of the tertiary amine is filtered off, and the filtrate is

concentrated under reduced pressure to yield the crude diester. Purification can be achieved

by vacuum distillation or column chromatography.

Step 2: Quaternization to Subecholine

The purified bis(2-(dimethylamino)ethyl) suberate is dissolved in a suitable solvent such as

acetonitrile or acetone.

An excess of methyl iodide is added to the solution.

The reaction mixture is stirred at room temperature, typically for 24-48 hours, during which

the quaternary ammonium salt, Subecholine, will precipitate.

The solid product is collected by filtration, washed with the reaction solvent to remove

unreacted starting materials, and dried under vacuum.

Preparation of Subecholine Stock Solution
For in vitro experiments, a concentrated stock solution of Subecholine is typically prepared in

a suitable solvent and then diluted to the final desired concentration in the experimental buffer.

Weighing: Accurately weigh a precise amount of Subecholine powder using an analytical

balance.

Dissolution: Dissolve the weighed Subecholine in a high-purity solvent. For most biological

applications, sterile, nuclease-free water or a buffer solution (e.g., HEPES-buffered saline) is

appropriate. For less soluble compounds, dimethyl sulfoxide (DMSO) can be used as the

initial solvent, followed by dilution in aqueous buffer. Ensure the final concentration of DMSO

in the experimental medium is low (typically <0.1%) to avoid solvent-induced artifacts.
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Concentration: Prepare a stock solution at a concentration significantly higher than the final

experimental concentrations (e.g., 10 mM or 100 mM).

Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw

cycles. Protect from light if the compound is light-sensitive.

Characterization of Subecholine Activity using Two-
Electrode Voltage Clamp (TEVC) Electrophysiology in
Xenopus Oocytes
This protocol describes a general method to characterize the activity of Subecholine on a

specific nAChR subtype expressed in Xenopus laevis oocytes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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